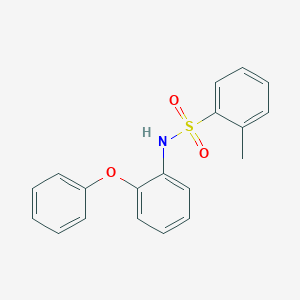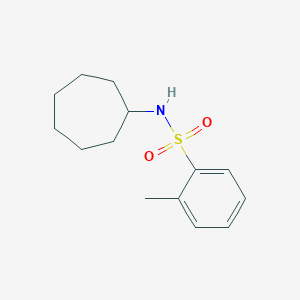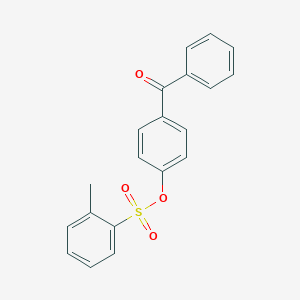
2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide, also known as IBUP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a member of the amide class of compounds and is structurally similar to the widely used pain reliever, ibuprofen. However, IBUP has a unique molecular structure that makes it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide involves its ability to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide achieves this inhibition by binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. In addition, 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has been shown to bind to and activate certain receptors in the body, including the GPR40 receptor. This activation results in the release of insulin and may have potential therapeutic implications for conditions such as type 2 diabetes.
Biochemical and physiological effects
The biochemical and physiological effects of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide are primarily related to its ability to inhibit the activity of cyclooxygenase enzymes and bind to certain receptors in the body. This inhibition results in a decrease in the production of inflammatory mediators such as prostaglandins, which in turn leads to a decrease in inflammation and pain. In addition, the activation of certain receptors by 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide may have potential therapeutic implications for conditions such as type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide for lab experiments is its ability to selectively inhibit the activity of cyclooxygenase enzymes without affecting other enzymes involved in the production of inflammatory mediators. This selectivity allows for more targeted and specific research studies. However, one of the limitations of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide. One potential area of research is the development of more efficient and effective synthesis methods for 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide and its potential therapeutic implications for various conditions. Finally, the development of new derivatives of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide may lead to the discovery of compounds with even greater potential for scientific research applications.
Conclusion
In conclusion, 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide, or 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide, is a promising chemical compound for scientific research applications. Its ability to selectively inhibit the activity of cyclooxygenase enzymes and activate certain receptors in the body make it a potential candidate for various research studies. Further research is needed to fully understand the mechanism of action and potential therapeutic implications of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide.
Méthodes De Synthèse
The synthesis of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide involves the reaction of 4-isobutylbenzoyl chloride with 2-isopropylaniline in the presence of a base such as triethylamine. This reaction results in the formation of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide as a white solid with a melting point of approximately 80°C. The purity of 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide can be determined using various analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry.
Applications De Recherche Scientifique
2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has shown promising results in various research applications, including its use as a potential anti-inflammatory agent, analgesic, and as a tool for studying the function of certain receptors in the body. 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a decrease in inflammation and pain. In addition, 2-(4-isobutylphenyl)-N-(2-isopropylphenyl)propanamide has been shown to bind to and activate certain receptors in the body, including the GPR40 receptor, which is involved in glucose metabolism. This activation may have potential therapeutic implications for conditions such as type 2 diabetes.
Propriétés
Formule moléculaire |
C22H29NO |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C22H29NO/c1-15(2)14-18-10-12-19(13-11-18)17(5)22(24)23-21-9-7-6-8-20(21)16(3)4/h6-13,15-17H,14H2,1-5H3,(H,23,24) |
Clé InChI |
QILSBTDQBSGRKL-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(C)C |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)


![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)

![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)

![5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate](/img/structure/B290735.png)



